3-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid
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Overview
Description
3-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is an organic compound with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol . This compound is characterized by a cyclopropyl group attached to a propanoic acid moiety, which is further connected to a dihydropyridinone ring. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Construction of the Dihydropyridinone Ring: This step involves the formation of the dihydropyridinone ring, which can be achieved through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
These methods ensure high yield and purity, which are essential for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dihydropyridinone ring to a fully saturated pyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted pyridines .
Scientific Research Applications
3-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropyl group and exhibit similar chemical reactivity.
Dihydropyridinone derivatives: Compounds with the dihydropyridinone ring structure have comparable biological activities and synthetic routes.
Uniqueness
3-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-cyclopropyl-3-(2-oxo-1H-pyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C11H13NO3/c13-10-5-8(3-4-12-10)9(6-11(14)15)7-1-2-7/h3-5,7,9H,1-2,6H2,(H,12,13)(H,14,15) |
InChI Key |
GIZFLEBGIXPXGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CC(=O)O)C2=CC(=O)NC=C2 |
Origin of Product |
United States |
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